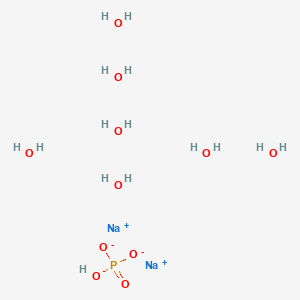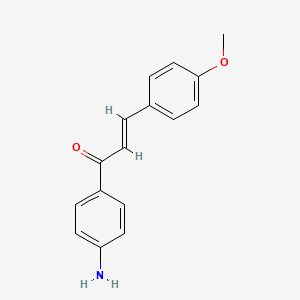
4-(2-Morpholinoethoxy)naphthalen-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MNA involves several stages, including the reaction with N-ethyl-N,N-diisopropylamine in tetrahydrofuran at 20℃ . Other methods include reactions in dimethyl sulfoxide at 100℃ for 0.5h under microwave irradiation .Molecular Structure Analysis
The molecular formula of MNA is C16H20N2O2 . It has an average mass of 345.264 Da and a mono-isotopic mass of 344.105835 Da .Chemical Reactions Analysis
The chemical reactions involving MNA are complex and involve several stages. For instance, one synthesis method involves the reaction of 4-aminonaphthyl ether intermediate with phosgene .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(2-Morpholinoethoxy)naphthalen-1-amine is utilized in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For example, it has been employed in the synthesis of new 2-naphtholoxy derivatives with potential anti-amnesic activities, as evidenced by their evaluation through passive avoidance tests (V. Daniel et al., 2009). Furthermore, this compound participates in Copper(I)-catalyzed reactions with diaryl buta-1,3-diynes and cyclic amines, such as morpholine, leading to the efficient production of amino-substituted naphthalene derivatives (Hong-bin Sun, Xiaoli Wu, R. Hua, 2011).
Applications in Material Science
In the field of material science, derivatives of 4-(2-Morpholinoethoxy)naphthalen-1-amine have been explored for their potential in creating dyes and pigments for synthetic-polymer fibers. These applications highlight the compound's utility in developing new materials with specific coloration and fastness properties (A. T. Peters, M. Bide, 1985).
Biological Applications
The biological applications of 4-(2-Morpholinoethoxy)naphthalen-1-amine derivatives are notable, particularly in the development of fluorescent probes for cellular imaging. A naphthalimide-based fluorescent probe, incorporating a morpholine group for lysosome targeting, has been designed for the selective detection and imaging of endogenous peroxynitrite within living cells, demonstrating the compound's potential in biomedical research (J. Qian et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYGBBVOSFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453155 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317806-90-9 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)









![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)


![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)